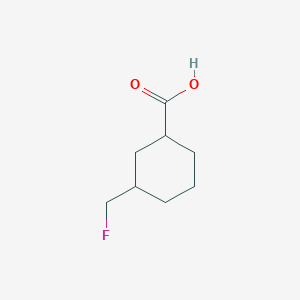
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrazole ring with a chromene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline . This reaction is often carried out under solvent-free conditions using either conventional or microwave heating to enhance efficiency and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely employed to scale up the synthesis process. These methods aim to minimize environmental impact and improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction can produce dihydrochromene derivatives.
科学的研究の応用
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects and mechanisms of action.
作用機序
The mechanism of action of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core and exhibit similar biological activities.
Trifluoromethyl-pyrazole derivatives: These compounds have the trifluoromethyl-pyrazole moiety and are studied for their pharmacological properties.
Uniqueness
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the chromene and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in compounds with only one of these moieties.
特性
分子式 |
C16H13F3N2O3 |
|---|---|
分子量 |
338.28 g/mol |
IUPAC名 |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)14-11(8-20-21-14)5-6-23-15(22)12-7-10-3-1-2-4-13(10)24-9-12/h1-4,7-8H,5-6,9H2,(H,20,21) |
InChIキー |
XQWCJKLLWKPDAF-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCC3=C(NN=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



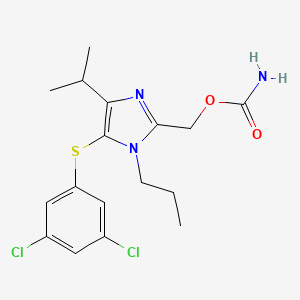


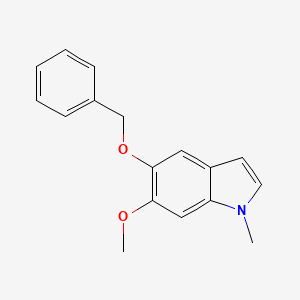
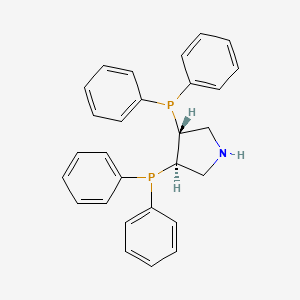

![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)

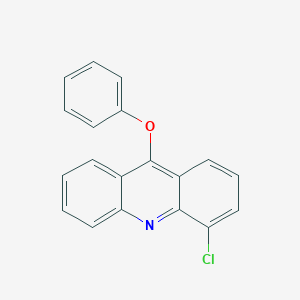

![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
